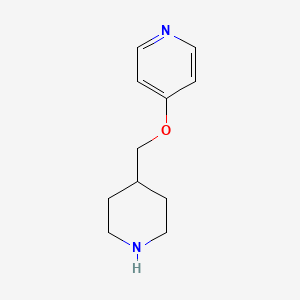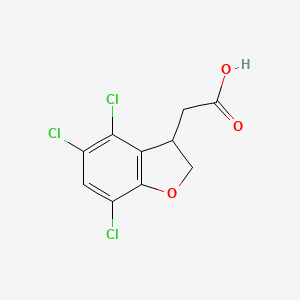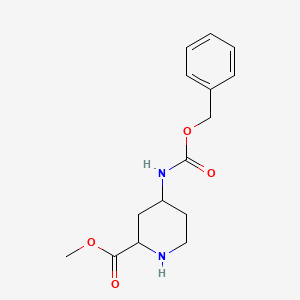
Dioxouranium;nitric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxouranium;nitric acid;hydrate, also known as uranyl nitrate hexahydrate, is a compound with the chemical formula UO2(NO3)2·6H2O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is primarily used in the nuclear industry for the preparation of uranium oxides and as an intermediate in the reprocessing of spent nuclear fuel .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxouranium;nitric acid;hydrate can be synthesized by dissolving uranium dioxide (UO2) in nitric acid (HNO3). The reaction typically involves the following steps:
Dissolution: Uranium dioxide is dissolved in concentrated nitric acid to form uranyl nitrate. [ UO_2 + 2HNO_3 \rightarrow UO_2(NO_3)_2 + H_2O ]
Crystallization: The resulting uranyl nitrate solution is then evaporated to crystallize uranyl nitrate hexahydrate. [ UO_2(NO_3)_2 + 6H_2O \rightarrow UO_2(NO_3)_2·6H_2O ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale dissolution of uranium dioxide in nitric acid, followed by controlled evaporation and crystallization processes. The use of microwave radiation has been shown to significantly reduce the time required for the thermal denitration of uranyl nitrate in aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
Dioxouranium;nitric acid;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as uranium dioxide.
Substitution: It can undergo ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves reducing agents like hydrazine hydrate (N2H4·H2O) or hydrogen gas (H2) under controlled conditions.
Substitution: Ligand exchange reactions can be carried out in aqueous or organic solvents, depending on the desired product.
Major Products Formed
Oxidation: Formation of uranyl peroxide (UO4) or other higher oxidation state compounds.
Reduction: Formation of uranium dioxide (UO2) or uranium trioxide (UO3).
Substitution: Formation of various uranyl complexes with different ligands
Scientific Research Applications
Dioxouranium;nitric acid;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various uranium compounds and complexes.
Biology: Employed in radiolabeling studies and as a tracer in biological systems.
Medicine: Investigated for its potential use in targeted alpha therapy (TAT) for cancer treatment.
Industry: Utilized in the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the preparation of uranium oxides for fuel fabrication
Mechanism of Action
The mechanism of action of dioxouranium;nitric acid;hydrate involves its ability to form stable complexes with various ligands. The uranyl ion (UO2^2+) is highly electrophilic and can coordinate with multiple donor atoms, forming stable coordination complexes. These complexes can undergo various chemical transformations, depending on the nature of the ligands and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Uranyl acetate: UO2(CH3COO)2·2H2O
Uranyl carbonate: UO2CO3
Uranyl sulfate: UO2SO4·3H2O
Uniqueness
Dioxouranium;nitric acid;hydrate is unique due to its high solubility in water and its ability to form stable hexahydrate crystals. This property makes it particularly useful in the nuclear industry for the preparation of uranium oxides and in the reprocessing of spent nuclear fuel. Its high solubility also facilitates its use in various chemical and biological applications .
Properties
Molecular Formula |
H4N2O9U |
|---|---|
Molecular Weight |
414.07 g/mol |
IUPAC Name |
dioxouranium;nitric acid;hydrate |
InChI |
InChI=1S/2HNO3.H2O.2O.U/c2*2-1(3)4;;;;/h2*(H,2,3,4);1H2;;; |
InChI Key |
YCGPFOLWOIAUMS-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O=[U]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)












